![molecular formula C11H13ClN4O3 B1140773 7-Deaza-4-Cl-2'-dG CAS No. 104291-17-0](/img/structure/B1140773.png)
7-Deaza-4-Cl-2'-dG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 7-Deaza-4-Cl-2'-dG analogs often involves complex organic reactions to introduce the 7-deaza modification and other functional groups. For example, Seela et al. (2004) described the synthesis of a pyrazolo[3,4-d][1,2,3]triazine DNA analog, demonstrating the methods to incorporate the 7-deaza modification into nucleosides. The synthesis typically involves multiple steps, including ring closure reactions and phosphoramidite chemistry for incorporation into oligonucleotides (Seela, Lindner, Glaçon, & Lin, 2004).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the absence of a nitrogen atom at the 7 position of the purine ring, which significantly affects its hydrogen bonding and stacking interactions. This modification is expected to influence the base pairing properties, as demonstrated by base pairing studies showing strong interaction with dG but not with dT, indicating a novel base pair formation (Seela et al., 2004).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, particularly those involving its phosphoramidite derivative for oligonucleotide synthesis. The compound's modified structure allows it to partake in solid-phase synthesis and potentially alters its reactivity compared to standard nucleosides. The chemical properties are tailored to enhance base pairing specificity and duplex stability, as observed in the synthesis of self-complementary hexamers and their structural analysis (Seela & Driller, 1985).
Physical Properties Analysis
The physical properties of this compound, such as melting temperature and UV absorbance, can be influenced by its unique molecular structure. The modified nucleoside's incorporation into oligonucleotides has been shown to affect the duplex's thermal stability and hypochromicity, indicating its impact on nucleic acid secondary structure and stability (Seela & Driller, 1985).
Chemical Properties Analysis
The chemical properties of this compound include its base pairing behavior and influence on oligonucleotide stability. The compound's ability to form strong base pairs with dG, as opposed to dT, suggests its utility in designing nucleic acid structures with specific pairing requirements. Additionally, the modification has implications for the nucleic acid's overall chemical stability and reactivity in biochemical assays and molecular biology applications (Seela et al., 2004).
Scientific Research Applications
Synthesis and Structural Insights
7-Deaza-4-Cl-2'-dG and its derivatives are used extensively in the synthesis of nucleoside analogues and for studying base pairing in DNA. Seela et al. (2004) synthesized 7-deaza-2,8-diaza-2'-deoxyadenosine, demonstrating its ability to form a strong base pair with dG, providing insights into its potential for novel base pair studies (Seela et al., 2004). Yin et al. (2014) explored 8-halogenated-7-deaza-2′-deoxyguanosines as 8-oxo-2′-deoxyguanosine analogues, shedding light on their base pairing properties and structural mimicry (Yin et al., 2014).
Thermodynamics and Electrostatics
Kowal et al. (2011) investigated the effect of major groove electrostatics on the stability and structure of DNA using 7-deaza-2′-deoxyadenosine:dT, revealing insights into the interaction dynamics within DNA strands (Kowal et al., 2011).
Molecular Biology Probes
Koreanilkumar et al. (2013) described an efficient synthesis method for 7-deaza-2′-deoxyguanosine-5′-triphosphate, highlighting its potential as a versatile molecular biology probe (Koreanilkumar et al., 2013).
Base Pair Stability and DNA Modification
Hamm et al. (2010) incorporated 9-Deaza-2'-deoxyguanosine into DNA, analyzing its base pairing with dC and dA, thus providing a deeper understanding of its role in DNA structure and stability (Hamm et al., 2010).
DNA Cleavage and PCR Amplification
Kawate et al. (2005) described the synthesis of 7-deaza-7-NO(2)-dA and 7-deaza-7-NO(2)-dG for sequence-specific cleavage of DNA, underscoring its application in PCR amplification and DNA analysis (Kawate et al., 2005).
Mechanism of Action
Target of Action
The primary target of 7-Deaza-4-Cl-2’-dG is DNA, specifically the guanine bases . The compound is a modified nucleoside where the 7-nitrogen (N7) of the base is replaced by C-H . This modification prevents the formation of a hydrogen bond at position 7 .
Mode of Action
7-Deaza-4-Cl-2’-dG interacts with its targets through a process known as transglycosylation . In this process, a guanine base in the DNA is exchanged for 7-cyano-7-deazaguanine (preQ 0) . This reaction is dependent on ATP hydrolysis by DpdB . After this, DpdC functions independently of DpdA/B to convert preQ 0 -modified DNA to ADG-modified DNA .
Biochemical Pathways
The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that make up the Dpd restriction–modification system present in diverse bacteria . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification, with dpdD–dpdK contributing to the restriction phenotype .
Result of Action
The result of the action of 7-Deaza-4-Cl-2’-dG is the modification of DNA. This modification can have various effects, including changes in the structure and function of the DNA . For example, the compound can affect the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
Action Environment
The action of 7-Deaza-4-Cl-2’-dG can be influenced by various environmental factors. For instance, the presence of ATP is necessary for the compound’s transglycosylation activity Additionally, the compound’s action can be affected by the presence of other molecules in the cell, such as other nucleosides and proteins
properties
IUPAC Name |
(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZICGWWJWKJNCN-RNJXMRFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.